molecular formula C16H16N2O2 B2550851 2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2320147-49-5

2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2550851
CAS No.: 2320147-49-5
M. Wt: 268.316
InChI Key: IHYVWQMNPMDALY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Conducting Polymers

A series of conducting polymers based on poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including molecules structurally related to the compound , were synthesized. These polymers exhibit electronic properties suitable for applications in electronic devices due to their π – π* transitions and good thermal stability. The influence of substituents on the polymers' electrical conductivity and their response to environmental factors like temperature and humidity were explored, highlighting their potential in sensor technology and electronic applications (Pandule et al., 2014).

Metal Complexes and Catalysis

Research into metal complexes involving ligands similar to the compound of interest has demonstrated significant applications in catalysis. For instance, solvent effects on neutral Co(II) complexes of a paeonol derivative were studied, providing insights into the molecular stability contributions of solvent molecules. Such complexes are relevant in the field of catalysis and material science, where the molecular packing and interaction with solvents can influence the activity and selectivity of the catalytic process (Patel et al., 2019).

Organic Synthesis and Drug Development

Another area of application is in the synthesis of novel organic compounds and potential drug candidates. For example, stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones has been reported. This methodology, involving compounds structurally related to the target molecule, is crucial in the development of enantiomerically pure compounds for pharmaceutical applications, showcasing the compound's relevance in medicinal chemistry (Udry et al., 2014).

Material Science and Surface Analysis

Additionally, the compound's related analogues have been utilized in material science, particularly in analyzing molecular structures and surface interactions. For example, the study of hydrogen-bonding patterns in enaminones provides valuable insights into molecular interactions crucial for designing materials with specific properties (Balderson et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would also need to be assessed .

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes and proteins

Cellular Effects

2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-7-3-2-5-12(15)9-16(19)18-10-13-6-4-8-17-14(13)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYVWQMNPMDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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